molecular formula C8H19N3 B048887 1,3-Dibutyltriazene CAS No. 118398-98-4

1,3-Dibutyltriazene

Cat. No.: B048887
CAS No.: 118398-98-4
M. Wt: 157.26 g/mol
InChI Key: QGEUNYCMNRTKOP-UHFFFAOYSA-N
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Description

1,3-Dibutyltriazene (C8H19N3) is a triazene derivative characterized by two butyl groups attached to a triazene core (N=N–NH). Triazenes are nitrogen-rich compounds with applications in organic synthesis, coordination chemistry, and medicinal research. The butyl substituents confer lipophilicity, influencing solubility and reactivity. While synthesis protocols for analogous compounds (e.g., aryl-triazenes) are well-documented, specific methods for this compound are less described in the provided evidence. Notably, the synthesis of structurally related compounds often involves alkylation of triazene precursors under controlled conditions, as seen in the reaction of 1,3,5-trimethoxybenzene with acyl chlorides and AlCl3> .

Properties

CAS No.

118398-98-4

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

N-(butyldiazenyl)butan-1-amine

InChI

InChI=1S/C8H19N3/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3,(H,9,10)

InChI Key

QGEUNYCMNRTKOP-UHFFFAOYSA-N

SMILES

CCCCNN=NCCCC

Canonical SMILES

CCCCNN=NCCCC

Other CAS No.

118398-98-4

Synonyms

1,3-Dibutyltriazene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dibutyltriazene with structurally or functionally related triazenes and aromatic derivatives.

Structural Analogues

Compound Molecular Formula Key Features Reactivity/Applications
This compound C8H19N3 Lipophilic; potential for coordination chemistry. Limited thermal stability. Alkylation agent; precursor for metal complexes.
3,4-Dichloroaniline C6H5Cl2N Aromatic amine; halogen substituents enhance electrophilicity. Intermediate in agrochemical synthesis .
2-Ethenyl-1,3-difluorobenzene C8H6F2 Fluoro-substituted benzene; ethenyl group enables polymerization. Material science; electronic components .

Reactivity and Stability

  • This compound : Alkyl groups stabilize the triazene core but reduce electrophilicity compared to aryl-triazenes. Likely undergoes hydrolysis under acidic conditions.
  • 3,4-Dichloroaniline : High reactivity in nucleophilic substitution due to electron-withdrawing Cl groups .
  • Triazene Metal Complexes : Unlike aryl-triazenes (e.g., 1,3-diphenyltriazene), this compound may form less stable complexes with transition metals due to steric hindrance from butyl groups.

Limitations of Current Evidence

The provided sources lack direct data on this compound’s physical properties (e.g., melting point, solubility) or spectroscopic characterization. Comparative studies with alkyl-triazenes are inferred from synthesis methods for related compounds (e.g., acylations using AlCl3> ). Further experimental data are needed to validate reactivity trends and applications.

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